molecular formula C22H19ClFN5O3 B2564175 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide CAS No. 922056-99-3

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2564175
M. Wt: 455.87
InChI Key: NALRPQYJSQOQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C22H19ClFN5O3 and its molecular weight is 455.87. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Evaluation and Imaging Applications

Compounds structurally related to the query molecule have been synthesized and evaluated for their biological activity, particularly focusing on their affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). For instance, fluoroethoxy and fluoropropoxy substituted compounds demonstrated high in vitro affinity for PBRs, making them suitable candidates for positron emission tomography (PET) imaging of neurodegenerative disorders. These findings indicate the potential of such compounds in developing imaging agents that could help in diagnosing and studying neurodegenerative diseases (Fookes et al., 2008).

Anticancer Activity

Further research into structurally similar compounds has revealed their anticancer activities. Specifically, novel fluoro substituted compounds have shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to reference drugs. These studies underscore the potential of such molecules in the development of new anticancer therapies, highlighting their relevance in oncological research (Hammam et al., 2005).

Translocator Protein Ligands

A series of novel pyrazolo[1,5-a]pyrimidines, related to the compound , have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). These compounds were identified as early biomarkers of neuroinflammatory processes, suggesting the compound's applicability in studying neuroinflammation and potentially in the treatment of neurodegenerative disorders (Damont et al., 2015).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have exhibited significant antioxidant activity. This activity is crucial for exploring therapeutic applications where oxidative stress plays a pivotal role, indicating the potential use of the compound in developing treatments or supplements aimed at combating oxidative stress (Chkirate et al., 2019).

properties

IUPAC Name

N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5O3/c23-16-7-5-15(6-8-16)12-28-14-26-21-17(22(28)31)11-27-29(21)10-9-25-20(30)13-32-19-4-2-1-3-18(19)24/h1-8,11,14H,9-10,12-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALRPQYJSQOQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide

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